![molecular formula C20H20N2O4S B2526067 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine CAS No. 872207-02-8](/img/structure/B2526067.png)

4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

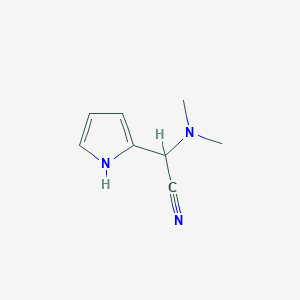

The compound 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a morpholine moiety, known for its antimicrobial properties, and a sulfonyl group attached to a methoxyphenyl ring. This structure suggests potential biological activity, possibly including antimicrobial or COX-2 inhibitory effects.

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves reactions catalyzed by light or other catalysts. For instance, 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones were synthesized using a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3 at room temperature, which could be a similar method used for synthesizing compounds like 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine . Additionally, the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized by substitution and reduction reactions, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic data such as IR, NMR (1H and 13C), and mass spectral data . These techniques would likely be used to confirm the structure of 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine as well.

Chemical Reactions Analysis

Compounds with similar structures have been involved in various chemical reactions. For example, the sulfonation reaction of hydroxyquinolines has been studied, which could be related to the sulfonyl group in the compound of interest . Moreover, the reaction of quinazolinone with chlorosulfonic acid followed by amidation with ammonia gas has been used to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized after synthesis. The antimicrobial activity of sulfonamide derivatives, including those with morpholine groups, has been assessed using methods like the minimum inhibitory concentration (MIC) . The COX-2 inhibitory activity of similar compounds has also been evaluated, which could be indicative of the anti-inflammatory potential of 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine .

Scientific Research Applications

Antimicrobial Activity

4-(Phenylsulfonyl) morpholine derivatives have been investigated for their antimicrobial properties against multidrug-resistant strains of bacteria and fungi. Studies demonstrate their potential to modulate antibiotic activity, enhancing the efficacy of other antimicrobial agents against resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various species of Candida (Oliveira et al., 2015).

Cardiovascular Biology

Compounds related to 4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine have been explored for their cardiovascular effects. Notably, GYY4137, a slow-releasing hydrogen sulfide (H2S) donor, shows promise in vasodilation and antihypertensive activity, providing new insights into the cardiovascular biology of H2S and suggesting potential therapeutic applications in cardiovascular diseases (Li et al., 2008).

Antitumor Activity

Research on the structure-activity relationships of quinoline derivatives highlights their role as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines. This suggests their potential as novel anticancer agents (Lee et al., 2011).

Antimalarial Activity

4-Methoxychalcone derivatives have shown potent activity against the chloroquine-resistant Plasmodium falciparum clone, W2, indicating their potential as antimalarial agents. These findings highlight the significance of molecular modifications, such as substituting pyrrolidine with a morpholine group, in enhancing antimalarial efficacy (Oliveira et al., 2013).

PI3K Inhibition and Anticancer Properties

Studies on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides propose these compounds as novel PI3K inhibitors with promising anticancer activities. These findings support their development as anticancer agents, with specific compounds showing significant effects in inhibiting the PI3K/AKT/mTOR pathway and tumor growth in preclinical models (Shao et al., 2014).

properties

IUPAC Name |

4-[3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-25-15-6-8-16(9-7-15)27(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRRTRCYTUTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)